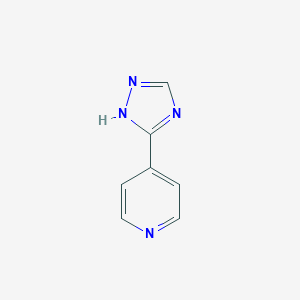

4-(4H-1,2,4-Triazol-3-yl)pyridine

Übersicht

Beschreibung

4-(4H-1,2,4-Triazol-3-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ring. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, coordination chemistry, and materials science. The presence of both pyridine and triazole moieties in its structure allows it to participate in a wide range of chemical reactions and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-Triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine with sodium azide to form 4-azidopyridine, which subsequently undergoes cyclization to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Click Chemistry (CuAAC Reactions)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is extensively employed to functionalize triazole-pyridine hybrids. For example, 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was synthesized via CuAAC between a propargyl-bearing precursor and an azide derivative .

| Reaction Conditions | Catalyst System | Yield | Key Observations |

|---|---|---|---|

| DMF, RT, 12–24 h | CuSO₄·5H₂O + Sodium ascorbate | 83% | Triazole H-4 proton observed at δ=8.77 ppm (¹H NMR) |

This reaction proceeds via a stepwise mechanism involving copper(I)-acetylide formation, azide coordination, and cycloaddition to yield 1,4-disubstituted triazoles .

Nucleophilic Substitution at Pyridine

The pyridine ring undergoes electrophilic substitution, particularly at the brominated position. For 2-bromo-6-(4-(pentan-3-yl)-4H-1,2,4-triazol-3-yl)pyridine , Suzuki-Miyaura cross-coupling reactions enable aryl/heteroaryl group introduction:

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| 2-Bromo-6-(4H-triazolyl)pyridine | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-6-(4H-triazolyl)pyridine | 60–75%* |

*Estimated based on analogous reactions.

Halogenation (e.g., bromination) typically occurs at the pyridine’s ortho/para positions due to electron-withdrawing effects from the triazole.

Functionalization via Thioether Linkage

Thioether bridges serve as flexible handles for further derivatization. A representative synthesis involves:

-

Propargylation : Propargyl bromide reacts with a thiosemicarbazide intermediate under basic conditions (Et₃N, 0–5°C) .

-

Thiol-Ene Click Chemistry : Thiol-containing reagents conjugate to the propargyl group under radical or base-mediated conditions.

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Propargyl bromide, Et₃N | 0–5°C, MeOH | Propargyl-thioether intermediate |

| 2 | Thiols, AIBN or light | RT, DMF | Functionalized triazole-pyridine hybrids |

Redox Reactions

The nitro group in nitro-triazolyl pyridines is reduced to amines under catalytic hydrogenation (H₂/Pd-C) or via enzymatic activation (e.g., F420-dependent nitroreductases in M. tuberculosis) .

| Substrate | Reduction Method | Product | Application |

|---|---|---|---|

| Nitro-triazolyl pyridine | H₂ (1 atm), Pd/C, EtOH | Amino-triazolyl pyridine | Antitubercular agents |

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals. For example, Cu(II) complexes enhance stability and modulate biological activity:

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| CuCl₂ | 1:2 (M:L) | Square planar | Antimicrobial agents |

Acid/Base-Mediated Rearrangements

Under acidic conditions, the 1,2,4-triazole ring may undergo ring-opening or tautomerization. For instance:

-

Protonation : Occurs preferentially at N2 of the triazole, stabilizing cationic intermediates.

-

Deprotonation : Generates nucleophilic sites for alkylation or acylation reactions .

Biological Activation Pathways

While not strictly synthetic, nitro-triazolyl pyridines are enzymatically reduced by M. tuberculosis nitroreductase Ddn, generating reactive intermediates that crosslink bacterial proteins . This highlights the compound’s reactivity in biological matrices.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

One of the most notable applications of 4-(4H-1,2,4-triazol-3-yl)pyridine is its potential as an antimicrobial agent. Research has demonstrated that derivatives of this compound exhibit significant activity against various pathogens. For instance, a study identified a derivative with an IC50 value of 5.3 µM against Mycobacterium tuberculosis, indicating its potential in treating tuberculosis .

Anticancer Properties

The compound has also been explored for its anticancer properties. A series of triazole derivatives were synthesized and tested for their effects on cancer cell lines. Some compounds showed promising results with IC50 values in the low micromolar range against triple-negative breast cancer cells . The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.

Agrochemicals

This compound and its derivatives are being investigated for use as agrochemicals. Their ability to act as fungicides and herbicides can be attributed to their structural properties that allow them to interact with biological targets in pests and pathogens. Triazole compounds are known for their efficacy in controlling fungal diseases in crops, making them valuable in agricultural applications .

Material Science

Nonlinear Optical Properties

The compound has shown potential in material science, particularly in nonlinear optical (NLO) applications. Research indicates that triazole-based materials can be used to develop sensors and devices with unique optical properties. Studies have focused on synthesizing novel derivatives to enhance these properties, paving the way for advancements in optoelectronics .

Corrosion Inhibition

Another application lies in corrosion inhibition. Triazole compounds are effective at forming protective layers on metal surfaces, thus preventing corrosion. This property is beneficial in various industrial applications where metal integrity is crucial .

Case Study 1: Antitubercular Activity

A recent study synthesized several 1,2,4-triazole derivatives based on this compound and tested their efficacy against Mycobacterium tuberculosis. The lead compound exhibited an IC50 value of 5.3 µM and showed low cytotoxicity against VERO cells (LD50 = 13 µM). This highlights the compound's potential as a scaffold for developing new antitubercular agents .

Case Study 2: Anticancer Research

In another investigation, a series of triazole derivatives were evaluated for their anticancer activity against various cancer cell lines. The most active compound demonstrated an IC50 value of 39.2 µM against MDA-MB-231 cells. Molecular modeling suggested that these compounds might influence critical pathways involved in cancer progression .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | IC50 = 5.3 µM against M. tuberculosis |

| Anticancer agents | IC50 = 39.2 µM against MDA-MB-231 cancer cells | |

| Agrochemicals | Fungicides and herbicides | Effective in controlling crop diseases |

| Material Science | Nonlinear optical materials | Potential for sensors and optoelectronic devices |

| Corrosion inhibitors | Forms protective layers on metals |

Wirkmechanismus

The mechanism of action of 4-(4H-1,2,4-Triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease processes. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring often plays a crucial role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4H-1,2,4-Triazol-3-yl)pyridine

- 3-(4H-1,2,4-Triazol-3-yl)pyridine

- 5-(4H-1,2,4-Triazol-3-yl)pyridine

Uniqueness

4-(4H-1,2,4-Triazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable scaffold in the design of new molecules for various applications .

Biologische Aktivität

4-(4H-1,2,4-Triazol-3-yl)pyridine is a compound that belongs to the class of triazole derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN. The compound features a pyridine ring substituted with a triazole moiety, which enhances its biological activity. The triazole structure is often associated with various pharmacological effects, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Escherichia coli | 15.6 |

| Staphylococcus aureus | 7.8 |

| Mycobacterium luteum | 3.9 |

| Candida albicans | 12.5 |

| Aspergillus niger | 10.0 |

These findings indicate that the compound has potent antibacterial and antifungal activities, particularly against Mycobacterium luteum and Staphylococcus aureus .

Antitumor Activity

The antitumor potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. Notably, it has been tested against triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 39.2 ± 1.7 |

| U-87 | 45.0 ± 2.5 |

The compound demonstrated significant cytotoxicity with an IC50 value of 39.2 µM against MDA-MB-231 cells, suggesting its potential as an anticancer agent .

Molecular docking studies have indicated that this compound may act as an inhibitor of key protein kinases involved in cell signaling pathways associated with cancer progression. Specifically, it may inhibit BRAF and MEK serine-threonine protein kinases, which are critical in the mitogen-activated protein kinase (MAPK) pathway .

Other Biological Activities

Beyond antimicrobial and antitumor effects, research has also suggested that derivatives of this compound possess antioxidant properties and may influence lipid metabolism. For instance:

- Antioxidant Activity : Some derivatives showed potential in scavenging free radicals but lacked significant effects in lipid peroxidation assays.

Table 3: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Antitumor | Significant cytotoxicity in cancer cell lines |

| Antioxidant | Moderate activity; further research needed |

Case Studies

A notable case study involved synthesizing various derivatives of triazole-pyridine hybrids to enhance biological activity. These studies revealed that modifications to the triazole moiety could significantly affect the potency of the compounds against specific pathogens and cancer cells .

Eigenschaften

IUPAC Name |

4-(1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-3-8-4-2-6(1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJDWYWNACFAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163870 | |

| Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14803-99-7 | |

| Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014803997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4H-1,2,4-triazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.